(R)-1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
®-1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the 4-Chlorobenzyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-chlorobenzyl group. This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride as the reagent.
Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the ketone group and the carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The 4-chlorobenzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the substituent introduced, such as different benzyl derivatives.
Scientific Research Applications
®-1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound with different chiral properties.
4-Chlorobenzyl derivatives: Compounds with similar benzyl substitution but different core structures.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
®-1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a 4-chlorobenzyl group and a carboxylic acid group. This combination of features makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H12ClNO3 |
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Molecular Weight |
253.68 g/mol |
IUPAC Name |
(2R)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m1/s1 |
InChI Key |
BCZYCMUPDFSLAA-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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